1-[(2-METHOXYPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-METHOXYPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxyphenylmethyl group and a pyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-METHOXYPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzyl chloride with piperazine to form 1-(2-methoxybenzyl)piperazine. This intermediate is then reacted with pyridine-3-carbonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2-METHOXYPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-METHOXYPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-METHOXYPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyphenyl and pyridine carbonyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the pyridine carbonyl group.
4-(Pyridine-3-carbonyl)piperazine: Similar structure but lacks the methoxyphenylmethyl group.
Uniqueness
1-[(2-METHOXYPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is unique due to the presence of both the methoxyphenylmethyl and pyridine carbonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.
Properties
IUPAC Name |
[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-7-3-2-5-16(17)14-20-9-11-21(12-10-20)18(22)15-6-4-8-19-13-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXWYYGXHLALRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.